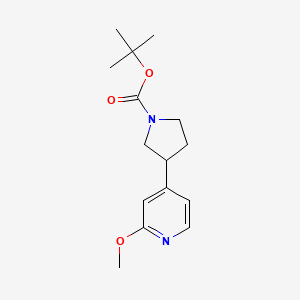![molecular formula C9H7NO3 B13685634 5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)
5-Methoxybenzo[c]isoxazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Methoxybenzo[c]isoxazole-3-carbaldehyde typically involves the cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions usually require a solvent such as methanol and a base like sodium methoxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
5-Methoxybenzo[c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group on the isoxazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Methoxybenzo[c]isoxazole-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methoxybenzo[c]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to biological targets, such as enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
5-Methoxybenzo[c]isoxazole-3-carbaldehyde can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic Acid: A neurotoxin with structural similarities to isoxazole.
These compounds share the isoxazole core but differ in their functional groups and biological activities, highlighting the unique properties of this compound.
Eigenschaften
Molekularformel |
C9H7NO3 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
5-methoxy-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-12-6-2-3-8-7(4-6)9(5-11)13-10-8/h2-5H,1H3 |
InChI-Schlüssel |
YSQZSDZSQTXMNL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(ON=C2C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)

![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)


![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)


![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13685599.png)
![9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13685601.png)


